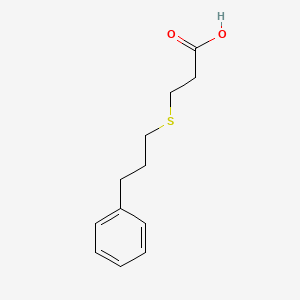
3-(3-Phenyl-propylsulfanyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenyl-propylsulfanyl)-propionic acid is an organic compound characterized by the presence of a phenylpropyl group attached to a sulfanyl group, which is further connected to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-propylsulfanyl)-propionic acid typically involves the reaction of 3-phenylpropyl bromide with thiourea to form 3-phenylpropylthiourea. This intermediate is then hydrolyzed to yield 3-phenylpropylthiol, which is subsequently reacted with acrylonitrile to form 3-(3-phenylpropylsulfanyl)-propionitrile. Finally, the nitrile group is hydrolyzed under acidic conditions to produce 3-(3-phenylpropylsulfanyl)-propionic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Phenyl-propylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenylpropyl group.
Aplicaciones Científicas De Investigación
3-(3-Phenyl-propylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Phenyl-propylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenylpropyl group may interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropionic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
3-(3-Phenylpropylthio)-propionic acid: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
3-(3-Phenyl-propylsulfanyl)-propionic acid is unique due to the presence of both a phenylpropyl group and a sulfanyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
3-(3-phenylpropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H16O2S/c13-12(14)8-10-15-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,13,14) |
Clave InChI |
MGNDEAPFTKSZBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCSCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















